

"Bis-PEG4-sulfonic acid" chemical properties and structure

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Compound of Interest

Compound Name: Bis-PEG4-sulfonic acid

Cat. No.: B606178

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An In-depth Technical Guide to Bis-PEG4sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of **Bis-PEG4-sulfonic acid**, a homobifunctional polyethylene glycol (PEG) linker. Due to the limited availability of detailed experimental protocols in publicly accessible literature, this guide also presents a representative experimental workflow for its application in bioconjugation, based on established chemical principles.

Core Properties and Structure

Bis-PEG4-sulfonic acid is a versatile chemical tool primarily used in bioconjugation and drug delivery. Its structure features a hydrophilic tetraethylene glycol (PEG4) spacer flanked by two sulfonic acid terminal groups. This bifunctional nature allows for the crosslinking of molecules or the modification of surfaces.

Chemical Structure

The structural representation of **Bis-PEG4-sulfonic acid** is as follows:

IUPAC Name: 3,6,9,12-tetraoxatetradecane-1,14-disulfonic acid[1]



SMILES: O=S(O)(=O)CCOCCOCCOCCS(O)(=O)=O[1]

InChi Key: URCFPXZEPHPAIR-UHFFFAOYSA-N[1]

Physicochemical Properties

The key physicochemical properties of **Bis-PEG4-sulfonic acid** are summarized in the table below. It is important to note that while some suppliers describe the compound as a solid, others list it as a liquid, indicating potential variability based on purity or hydration state.

Property	Value	Source(s)
CAS Number	1807539-08-7	[1][2][3]
Molecular Formula	C10H22O10S2	[1][2][3]
Molecular Weight	366.40 g/mol	[1][2][3]
Appearance	Solid or Pale Yellow Oily Matter/Liquid	[4]
Purity	≥95%	[2][4]
Solubility	Soluble in DMSO	[1][3][4]
Density	1.4 ± 0.1 g/cm³ (as liquid)	[4][5]
Storage Conditions	Short term (days to weeks) at 2-8°C; Long term (months to years) at -20°C	[3][4]

Chemical Reactivity and Applications

The sulfonic acid (-SO₃H) functional groups are highly acidic and hydrophilic.[6] This hydrophilicity, conferred by both the PEG spacer and the sulfonic acid groups, enhances the aqueous solubility of conjugates.[2][6] The sulfonic acid moieties can undergo several types of chemical reactions, making them suitable for various applications in research and drug development.[1][2]

Key Applications

Foundational & Exploratory

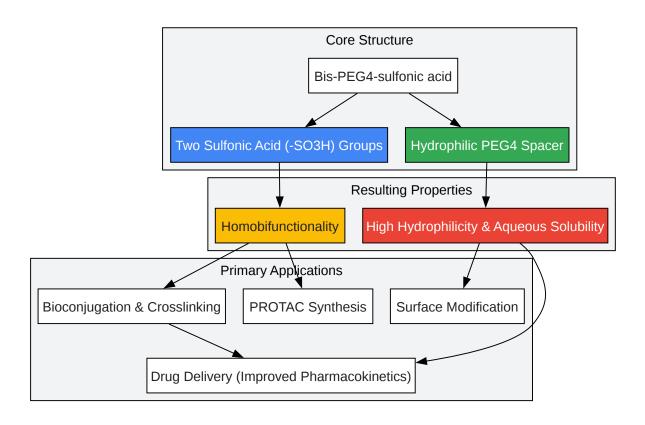




- Bioconjugation: As a homobifunctional linker, it can be used to conjugate and crosslink biomolecules, such as proteins and peptides.[6] This is particularly useful for creating antibody-drug conjugates (ADCs) or other targeted therapeutic agents.[7]
- Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of a drug by increasing its solubility and stability.[6]
- PROTACs: It is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[5]
- Surface Modification: The sulfonic acid groups can be used to modify surfaces, such as nanoparticles or medical devices, to enhance their hydrophilicity and biocompatibility.

The logical relationship between the structure of **Bis-PEG4-sulfonic acid** and its applications is illustrated in the diagram below.





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Figure 1. Logical relationship between the structure and applications of **Bis-PEG4-sulfonic** acid.

Experimental Protocols

Detailed, peer-reviewed protocols for the synthesis and specific use of **Bis-PEG4-sulfonic** acid are not widely available in the public domain, as these are often proprietary to chemical suppliers. However, based on the known reactivity of sulfonic acids, a representative workflow for the conjugation of an amine-containing biomolecule (e.g., a protein) using **Bis-PEG4-sulfonic acid** can be proposed.

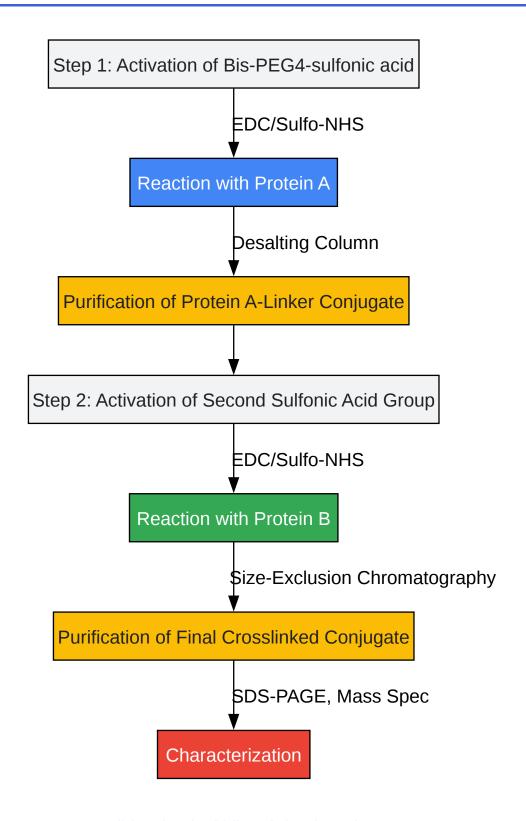


Disclaimer: The following protocol is a representative, hypothetical workflow and has not been experimentally validated from a specific cited source. It is based on general chemical principles for activating carboxylic acids (which can be extended to sulfonic acids) for reaction with primary amines. Optimization will be required for any specific application.

Representative Workflow: Protein-Protein Crosslinking

This workflow describes the steps to crosslink two different amine-containing proteins (Protein A and Protein B) using **Bis-PEG4-sulfonic acid** as the linker. The process involves a two-step sequential conjugation.





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Figure 2. Representative experimental workflow for protein-protein crosslinking.

Detailed Methodology for Representative Workflow



Materials:

- Bis-PEG4-sulfonic acid
- Protein A and Protein B (in an amine-free buffer, e.g., PBS pH 7.4)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethylsulfoxide (DMSO)
- Desalting columns and size-exclusion chromatography (SEC) system

Procedure:

- Reagent Preparation:
 - Equilibrate all reagents to room temperature.
 - Prepare a 10 mM stock solution of **Bis-PEG4-sulfonic acid** in anhydrous DMSO.
 - Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
- Step 1: Conjugation to Protein A
 - Activation of Linker: In a microcentrifuge tube, combine the Bis-PEG4-sulfonic acid stock solution with the appropriate volume of Activation Buffer. Add a 1.5-fold molar excess of both EDC and Sulfo-NHS to the linker solution. Incubate for 15-20 minutes at room temperature to activate one of the sulfonic acid groups.



- Reaction with Protein A: Immediately add the activated linker solution to the solution of Protein A. The molar ratio of linker to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted activated linker. Incubate for 15 minutes.
- Purification: Remove excess, unreacted linker and quenching reagents using a desalting column equilibrated with PBS, pH 7.4.
- Step 2: Conjugation to Protein B
 - Activation of Conjugate: Take the purified Protein A-linker conjugate and add it to fresh
 Activation Buffer. Add a 1.5-fold molar excess of EDC and Sulfo-NHS to activate the
 remaining terminal sulfonic acid group on the linker. Incubate for 15-20 minutes at room
 temperature.
 - Reaction with Protein B: Immediately add the activated Protein A-linker conjugate to a solution of Protein B. The molar ratio of the conjugate to Protein B should be optimized (e.g., starting at 1:1 or 1:2). Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
 - Quenching: Quench the reaction with Quenching Buffer as described previously.
- Final Purification and Characterization:
 - Purify the final crosslinked product (Protein A-Linker-Protein B) from unreacted components using size-exclusion chromatography (SEC).
 - Characterize the final conjugate using SDS-PAGE (to observe a band shift corresponding to the crosslinked product) and mass spectrometry to confirm the final molecular weight.

Conclusion

Bis-PEG4-sulfonic acid is a valuable homobifunctional linker for researchers in drug development and materials science. Its hydrophilic nature and the reactivity of its terminal



sulfonic acid groups allow for its use in a variety of applications, from creating complex bioconjugates to modifying surfaces. While detailed, publicly available experimental protocols are scarce, the fundamental principles of its chemistry provide a solid basis for developing and optimizing its use in the laboratory.

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